Pkr-IN-2 is a small molecule inhibitor specifically designed to target and inhibit the activity of the RNA-dependent protein kinase, known as PKR. This compound plays a significant role in various biological processes, particularly in the regulation of protein synthesis and the cellular response to viral infections. The inhibition of PKR can have therapeutic implications, especially in conditions where PKR activation contributes to disease pathology.
Pkr-IN-2 is classified as a selective inhibitor of PKR, which is one of four kinases that modulate protein synthesis through the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). The compound is derived from chemical modifications aimed at enhancing specificity and potency against PKR while minimizing off-target effects. Its development involves synthetic organic chemistry techniques that allow for precise alterations to achieve desired biological activity.
The synthesis of Pkr-IN-2 typically involves several steps:
Detailed technical procedures may vary based on specific synthetic routes but generally involve established protocols in medicinal chemistry.
Pkr-IN-2 has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The structural analysis can be conducted using techniques such as:
The chemical formula, molecular weight, and other relevant structural data are crucial for understanding how Pkr-IN-2 interacts with PKR at the molecular level.
Pkr-IN-2 undergoes various chemical reactions that are significant for its mechanism of action:
The mechanism by which Pkr-IN-2 inhibits PKR involves several key processes:
Data from kinetic studies and structural biology analyses provide further evidence of how Pkr-IN-2 effectively disrupts PKR function.
Pkr-IN-2 exhibits several physical and chemical properties:
Characterization studies typically include spectroscopic methods to confirm these properties quantitatively.
Pkr-IN-2 has several scientific applications:
Protein Kinase R (PKR), encoded by the EIF2AK2 gene, is a serine-threonine kinase that serves as a master regulator of the integrated stress response (ISR). This enzyme is constitutively expressed in mammalian cells and undergoes tissue-specific regulation during development [3] [9]. PKR activation occurs through a sophisticated mechanism: detection of double-stranded RNA (dsRNA) triggers homodimerization and autophosphorylation at critical threonine residues (Thr446 and Thr451), leading to kinase activation [3] [9]. Once activated, PKR exerts two primary cellular functions:
Translational Control: PKR phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Ser51. This modification dramatically increases eIF2's affinity for its guanine nucleotide exchange factor eIF2B, sequestering it and inhibiting global protein synthesis [3] [5]. This translational blockade represents a fundamental antiviral defense mechanism, as it prevents viral replication.
Transcriptional Regulation: Beyond translational control, PKR modulates key transcription factors including NF-κB, STATs, p53, and IRF-1. PKR-mediated IκB phosphorylation leads to NF-κB nuclear translocation, initiating pro-inflammatory gene expression programs [3] [5]. This dual role positions PKR at the nexus of proteostasis, inflammation, and cell fate decisions.
Chronic or dysregulated PKR activation is implicated across multiple pathological conditions:
Neurodegenerative Disorders: Alzheimer's disease (AD) brains show elevated phosphorylated PKR (pPKR) levels that colocalize with phosphorylated eIF2α in degenerating neurons. Cerebrospinal fluid pPKR levels correlate with cognitive decline and serve as a potential AD biomarker [6] [9]. PKR hyperactivation contributes to synaptic dysfunction and memory impairment through ATF4-mediated transcriptional programs that disrupt neuronal plasticity [6] [9].
Oncological Processes: PKR exhibits paradoxical roles in cancer—acting as a tumor suppressor through growth inhibition yet potentially supporting tumor survival under stress conditions. In osteosarcoma models, PKR activation by 2-methoxyestradiol (2-ME) induces apoptosis through eIF2α phosphorylation and caspase activation [5]. PKR signaling also intersects with p53 pathways, influencing cell cycle arrest and apoptosis execution in transformed cells [3].
Metabolic and Inflammatory Conditions: PKR activation by inflammatory cytokines (TNF-α, IFN-γ) or endoplasmic reticulum stress establishes feedback loops that perpetuate inflammation in obesity, diabetes, and autoimmune disorders [8] [9]. This chronic inflammation arises through sustained NF-κB activation and cytokine production.
Table 1: Diseases Associated with PKR Dysregulation
Disease Category | Specific Conditions | Key PKR-Related Pathogenic Mechanisms |
---|---|---|
Neurodegenerative | Alzheimer's disease, Parkinson's disease | eIF2α hyperphosphorylation, synaptic protein loss, ATF4-mediated apoptosis |
Cancer | Osteosarcoma, prostate hyperplasia | p53 activation, growth suppression, apoptosis induction |
Metabolic | Type 2 diabetes, obesity | ER stress amplification, inflammatory cytokine production |
Viral Infections | RNA virus response | Translational blockade, interferon production |
The central role of PKR in diverse chronic diseases establishes it as a compelling therapeutic target. Pharmacological PKR inhibition offers several theoretical advantages:
Precision Targeting: Unlike broad-spectrum kinase inhibitors, selective PKR inhibitors could precisely modulate the ISR without disrupting related kinases (PERK, GCN2, HRI) that have distinct physiological functions [6] [9]. This specificity is crucial since PERK inhibition causes pancreatic toxicity [6].
Pathway-Specific Effects: Inhibiting PKR may reverse harmful eIF2α phosphorylation while preserving beneficial aspects of other ISR branches. In AD models, PKR knockout reduces peIF2α levels and restores synaptic protein synthesis without triggering peripheral toxicity [6].
Multi-Disease Applicability: A single PKR-targeted therapeutic could potentially address neurodegenerative, oncologic, and metabolic conditions sharing PKR dysregulation as a common node [8] [9].
PKR-IN-2 (CAS 1628428-01-2) emerged from medicinal chemistry optimization campaigns detailed in patent WO2014139144A1 [8]. This small molecule features an isoindolinone core structure (chemical formula: C₂₄H₂₈N₄O₄S; molecular weight: 468.57 g/mol) with drug-like properties including solubility in DMSO (94 mg/mL) and ethanol (1 mg/mL) [2] [8].
PKR-IN-2 was specifically developed to address limitations of earlier PKR inhibitors:
Table 2: Comparative Analysis of PKR-Targeting Compounds
Compound | Chemical Class | Reported Potency (IC₅₀) | Selectivity Challenges |
---|---|---|---|
PKR-IN-2 | Isoindolinone | 30 nM (biochemical assay) | >100-fold selectivity vs. PERK/HRI/GCN2 [6] [8] |
C16 | Imidazolo-oxindole | 100-210 nM | Activity against CDKs and other kinases [7] [10] |
2-AP | Purine analog | Not PKR-specific | Broad kinase inhibition [5] |
SAR439883 | Isoindolinone (optimized) | 30 nM | Highly selective profile [6] |
Despite its designation as an "inhibitor," intriguing mechanistic ambiguity exists: Some sources classify PKR-IN-2 as a pyruvate kinase isoform PKR (PKM2) activator [2] [8], suggesting potential polypharmacology. However, biochemical evidence confirms its activity against the dsRNA-dependent protein kinase:
PKR-IN-2's therapeutic potential is evidenced by its application in diverse disease models, including cancer (osteosarcoma, prostate hyperplasia) and neurodegenerative conditions [5] [8]. Its classification as a potent and selective PKR modulator underscores its value as both a pharmacological tool and therapeutic candidate.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7